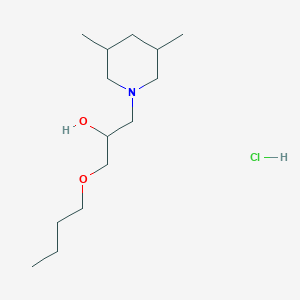

1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride, also known as BDP, is a chemical compound used in scientific research. It is a potent and selective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. BDP has been studied for its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Scientific Research Applications

Chemical Reactions and Derivatives

Research on compounds similar to "1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride" often focuses on their chemical reactions and the synthesis of derivatives. For instance, studies have elucidated the chemical reactions responsible for the antiviral and toxic properties of certain derivatives, exploring their interactions with other compounds under specific conditions (Jones, Slater, & Walker, 1987) Some chemical reactions of 5-vinyluracil and 2′-deoxy-5-vinyluridine.

Catalytic and Medicinal Applications

Compounds with similar structures are explored for their potential catalytic activities and applications in medicinal chemistry. For example, certain amino alcohol-based ligands have been developed for asymmetric chemical synthesis, demonstrating high catalytic activity and potential for producing enantiomerically pure substances (Vidal‐Ferran et al., 1998) High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins. Additionally, new compounds with antituberculosis activity have been synthesized, indicating the medicinal chemistry applications of such molecules (Omel’kov, Fedorov, & Stepanov, 2019) New 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ols with antituberculosis activity.

Dielectric Properties

The exploration of dielectric properties in coordination compounds featuring organic molecules as ligands showcases the interest in the physical properties of such compounds for materials science research (Yang, 2006) Synthesis and Dielectric Properties of Copper(II) Coordination Compound with Organic Pesticide as Ligand.

properties

IUPAC Name |

1-butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2.ClH/c1-4-5-6-17-11-14(16)10-15-8-12(2)7-13(3)9-15;/h12-14,16H,4-11H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPRRQPJIQSICG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(CN1CC(CC(C1)C)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2391627.png)

![(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B2391632.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2391633.png)

![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2391638.png)

![N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2391641.png)

![N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2391645.png)

![2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2391648.png)